molecular formula C6H10BrNSSi B028640 4-Bromo-2-(trimethylsilyl)thiazole CAS No. 108306-53-2

4-Bromo-2-(trimethylsilyl)thiazole

Cat. No. B028640
CAS RN: 108306-53-2
M. Wt: 236.21 g/mol
InChI Key: WLQGXFSBIGJXDA-UHFFFAOYSA-N
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Description

4-Bromo-2-(trimethylsilyl)thiazole is a chemical compound with the empirical formula C6H10BrNSSi . It has a molecular weight of 236.20 . The compound is in liquid form and has a density of 1.384 g/mL at 25 °C .


Synthesis Analysis

Thiazole synthesis involves various reactions, including the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform . Other methods include copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(trimethylsilyl)thiazole is represented by the SMILES string CSi(C)c1nc(Br)cs1 . The InChI key for this compound is WLQGXFSBIGJXDA-UHFFFAOYSA-N .


Chemical Reactions Analysis

The thiazole ring in the compound is aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .


Physical And Chemical Properties Analysis

4-Bromo-2-(trimethylsilyl)thiazole is a liquid with a density of 1.384 g/mL at 25 °C . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Bromo-2-(trimethylsilyl)thiazole: is a valuable building block in the synthesis of various heterocyclic compounds . Its reactivity allows for the construction of thiazole rings, which are core structures in many biologically active molecules. This compound can undergo lithiation, enabling the introduction of various functional groups that lead to diverse heterocyclic structures.

Pharmaceutical Research

In pharmaceutical research, 4-Bromo-2-(trimethylsilyl)thiazole serves as a precursor for the development of new drugs . Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This compound’s versatility facilitates the exploration of novel therapeutic agents.

Material Science

The compound’s unique structure makes it suitable for use in material science research . It can be incorporated into polymers or small molecules that form part of advanced materials, potentially leading to innovations in electronics, coatings, and other industrial applications.

Chemical Synthesis

4-Bromo-2-(trimethylsilyl)thiazole: is used in chemical synthesis as an intermediate . Its bromine atom is a good leaving group, which can be replaced by nucleophiles, allowing for the creation of a wide array of chemical entities. This property is particularly useful in the synthesis of complex organic molecules.

Analytical Chemistry

In analytical chemistry, derivatives of thiazole can be used as standards or reagents . 4-Bromo-2-(trimethylsilyl)thiazole may be used to calibrate instruments or as a reactant in the development of new analytical methods, enhancing the accuracy and precision of chemical analysis.

Agricultural Chemistry

Thiazole compounds have applications in agricultural chemistry as well . They can be used in the synthesis of herbicides and pesticides, contributing to the development of new formulations that are more effective and environmentally friendly.

Mechanism of Action

While the specific mechanism of action for 4-Bromo-2-(trimethylsilyl)thiazole is not mentioned in the search results, thiazole-containing compounds are known to have diverse biological activities . They can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Safety and Hazards

The compound is classified as a flammable liquid (Category 4, H227) . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

While specific future directions for 4-Bromo-2-(trimethylsilyl)thiazole were not found in the search results, thiazole derivatives are being explored for their potential in proteomics research applications .

Relevant Papers The search results did not provide specific papers related to 4-Bromo-2-(trimethylsilyl)thiazole .

properties

IUPAC Name

(4-bromo-1,3-thiazol-2-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNSSi/c1-10(2,3)6-8-5(7)4-9-6/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQGXFSBIGJXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=NC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402106
Record name 4-Bromo-2-(trimethylsilyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(trimethylsilyl)thiazole

CAS RN

108306-53-2
Record name 4-Bromo-2-(trimethylsilyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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